

Dehydroandrographolide: A Comprehensive Pharmacological Profile and Examination of Its Primary Molecular Targets

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Compound of Interest		
Compound Name:	Dehydroandrographolide	
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[City, State] – [Date] – **Dehydroandrographolide** (Deh), a bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, is emerging as a compound of significant interest to the scientific and drug development communities. Possessing a multifaceted pharmacological profile, Deh has demonstrated potent anti-inflammatory, anticancer, and antiviral properties. This technical guide provides an in-depth analysis of its primary molecular targets and associated signaling pathways, supported by quantitative data and detailed experimental methodologies.

Pharmacological Profile at a Glance

Dehydroandrographolide exerts its biological effects through the modulation of several key cellular signaling pathways. It is a known inhibitor of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and the inducible Nitric Oxide Synthase (iNOS). Furthermore, Deh activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. Its anticancer effects are partly attributed to its ability to induce autophagy and inhibit the chloride channel TMEM16A.

Quantitative Analysis of Bioactivity



The following tables summarize the available quantitative data on the bioactivity of **Dehydroandrographolide** and its derivatives against various targets.

Table 1: Inhibitory and Activation Concentrations of **Dehydroandrographolide** and Related Compounds

Compound	Target/Proc ess	Assay System	Activity	Value	Reference
Dehydroandr ographolide	HBV DNA replication	In vitro	IC50	22.58 μM	[1]
14-Deoxy- 14,15- dehydroandro grapholide	NF-ĸB Transactivatio n	RAW 264.7 cells	IC50	2 μg/mL	[2]
Andrographol ide	C5a-induced macrophage migration	In vitro	IC50	5.6 μM	[3]
Andrographol ide	HIF-1 activity	T47D cells	EC50	0.103 μΜ	[4]
Andrographol ide	iNOS activity	RAW 264.7 macrophages	IC50	17.4 μΜ	[5]

Note: Data for **Dehydroandrographolide**'s direct IC₅₀/EC₅₀ on many of its primary targets are still under investigation. The table includes data from closely related compounds for comparative purposes.

Primary Molecular Targets and Signaling Pathways

Dehydroandrographolide's diverse pharmacological effects stem from its interaction with multiple intracellular signaling cascades.

Inhibition of the NF-κB Signaling Pathway

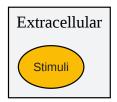


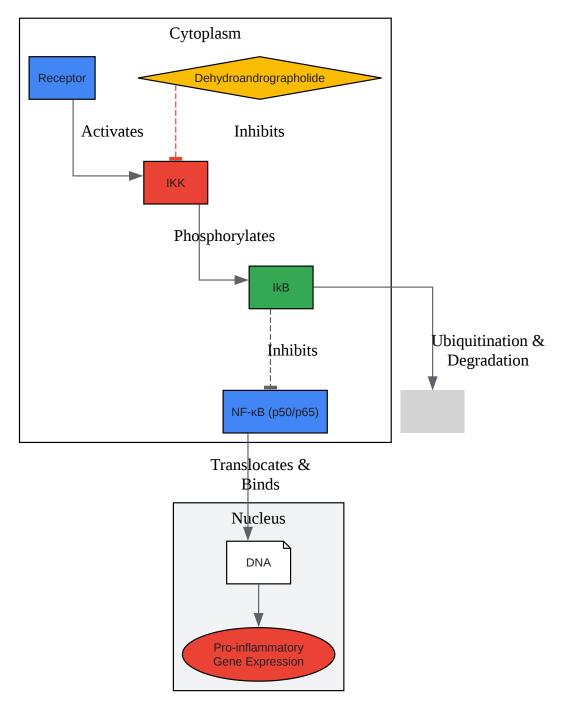
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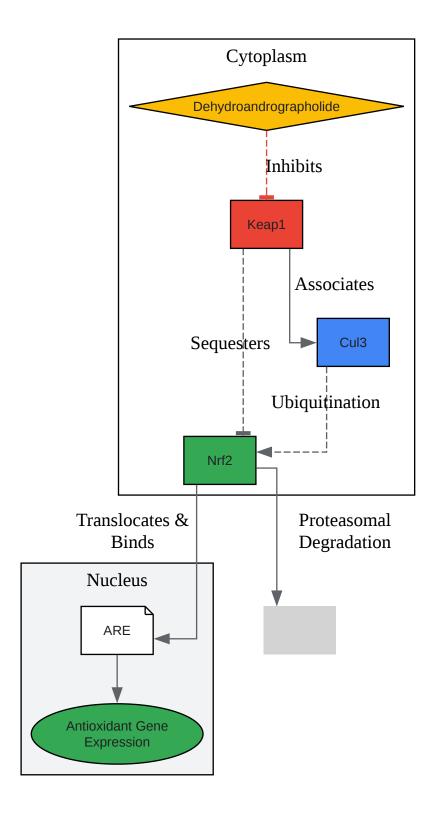
NF-κB is a key transcription factor that regulates inflammation, immunity, and cell survival. **Dehydroandrographolide** has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and mediators. This inhibition is a cornerstone of its anti-inflammatory properties.



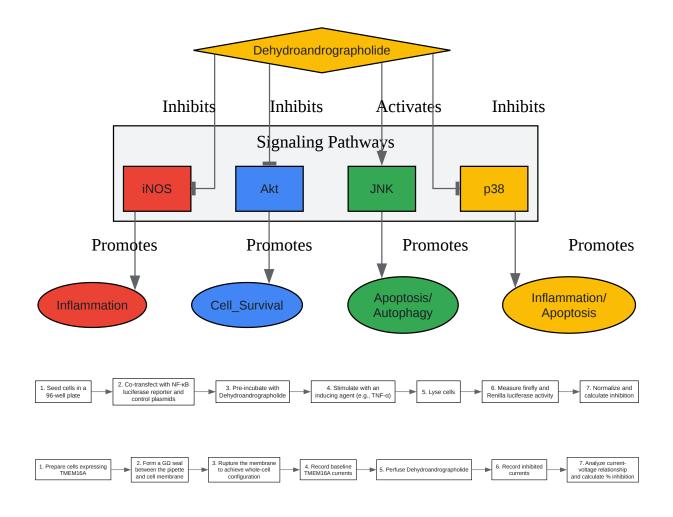












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